molecular formula C8H9ClFNO B3222344 (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1212940-70-9

(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B3222344
CAS No.: 1212940-70-9
M. Wt: 189.61
InChI Key: TUGSNFQSUXFGGZ-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol: is a chiral compound with significant interest in various scientific fields. The presence of both amino and hydroxyl functional groups, along with the substituted aromatic ring, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a substituted benzene derivative, such as 3-chloro-2-fluorobenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.

    Continuous Flow Reactors: To enhance the efficiency and yield of the reactions, continuous flow reactors can be employed, allowing for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the aromatic ring, using hydrogen gas and a suitable catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced aromatic rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways by mimicking or inhibiting natural substrates, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    3-chloro-2-fluorophenylethanol: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

    Chirality: The (2S) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis.

    Functional Groups: The combination of amino and hydroxyl groups, along with the substituted aromatic ring, offers a wide range of chemical reactivity and applications.

This detailed article provides a comprehensive overview of (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGSNFQSUXFGGZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Reactant of Route 2
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Reactant of Route 3
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Reactant of Route 4
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Reactant of Route 5
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Reactant of Route 6
(2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol

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